molecular formula C17H20N2O2 B8661108 N-{1-[6-(4-methoxyphenyl)pyridin-3-yl]-1-methylethyl}acetamide

N-{1-[6-(4-methoxyphenyl)pyridin-3-yl]-1-methylethyl}acetamide

Cat. No. B8661108
M. Wt: 284.35 g/mol
InChI Key: WOZSSMQDFJCCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[6-(4-methoxyphenyl)pyridin-3-yl]-1-methylethyl}acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{1-[6-(4-methoxyphenyl)pyridin-3-yl]-1-methylethyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[6-(4-methoxyphenyl)pyridin-3-yl]-1-methylethyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-{1-[6-(4-methoxyphenyl)pyridin-3-yl]-1-methylethyl}acetamide

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridin-3-yl]propan-2-yl]acetamide

InChI

InChI=1S/C17H20N2O2/c1-12(20)19-17(2,3)14-7-10-16(18-11-14)13-5-8-15(21-4)9-6-13/h5-11H,1-4H3,(H,19,20)

InChI Key

WOZSSMQDFJCCEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CN=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step B, 1-B, (37.11 g, 174 mmol), 4-methoxyphenylboronic acid (47.7 g, 314 mmol) and bis(triphenylphosphine)palladium(II) chloride (6.12 g, 8.72 mmol) were suspended in DMA (325 mL) and aq. 2.0 M Na2CO3 (288 mL, 576 mmol). The atmosphere of the reaction vessel was evacuated/purged with N2 (3×) and the reaction mixture was heated at 90° C. over 3 h. The reaction mixture was cooled to rt and partitioned between EtOAc and H2O. The organic layer was separated, washed with H2O, saturated aq. NaCl, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was suspended in CH2Cl2 and the solid were isolated by vacuum filtration and dried under high vacuum. Alternative work-up: The reaction mixture was cooled to rt and diluted with H2O (1.85 L). The solids were collected by vacuum filtration rinsing with hexanes and dried under high vacuum. HPLC/MS: 285.0 (M+1); Rt=1.53 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
37.11 g
Type
reactant
Reaction Step Two
Quantity
47.7 g
Type
reactant
Reaction Step Three
Quantity
288 mL
Type
reactant
Reaction Step Four
Name
Quantity
325 mL
Type
solvent
Reaction Step Five
Quantity
6.12 g
Type
catalyst
Reaction Step Six

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